molecular formula C10H10ClF2NO2 B8372646 3-chloro-2,4-difluoro-N-(2-hydroxyethyl)-N-methylbenzamide

3-chloro-2,4-difluoro-N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No. B8372646
M. Wt: 249.64 g/mol
InChI Key: JLEXOXYGOPYJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-2,4-difluoro-N-(2-hydroxyethyl)-N-methylbenzamide is a useful research compound. Its molecular formula is C10H10ClF2NO2 and its molecular weight is 249.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2,4-difluoro-N-(2-hydroxyethyl)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2,4-difluoro-N-(2-hydroxyethyl)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-chloro-2,4-difluoro-N-(2-hydroxyethyl)-N-methylbenzamide

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.64 g/mol

IUPAC Name

3-chloro-2,4-difluoro-N-(2-hydroxyethyl)-N-methylbenzamide

InChI

InChI=1S/C10H10ClF2NO2/c1-14(4-5-15)10(16)6-2-3-7(12)8(11)9(6)13/h2-3,15H,4-5H2,1H3

InChI Key

JLEXOXYGOPYJNF-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=O)C1=C(C(=C(C=C1)F)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-3-chloro-2,4-difluoro-N-methylbenzamide (100 mg, 0.275 mmol) was added to 3-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)-5-{(1S)-1-methyl-2-[(triisopropylsilyl)oxy]ethoxy}benzamide (123 mg, 0.275 mmol) and potassium carbonate (76 mg, 0.551 mmol) in dry dimethylacetamide. The mixture was heated in a Smith Creator microwave at 160° C. for 2 hours. Water (25 mL) was added to the reaction mixture and extracted with ethyl acetate (3×30 mL). The combined organic extracts were dried (MgSO4), filtered and evaporated. Purification by column chromatography on silica, eluting with 50-100% ethyl acetate in hexanes, gave the title compound as a pale yellow oil (500 mg). 1H NMR δ (CDCl3): 1.29 (d, 3H), 2.09 (t, 1H), 3.23 (s, 3H), 3.59 (t, 2H), 3.71-3.76 (m, 2H), 3.79 (s, 3H), 4.54 (t, 2H), 4.50-4.57 (m, 1H), 6.74 (t, 1H), 6.77 (d, 1H), 6.80 (d, 1H), 7.04 (t, 1H), 7.23 (t, 1H), 7.28 (d, 1H), 7.70 (d, 1H), 8.52 (s, 1H)
Name
N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-3-chloro-2,4-difluoro-N-methylbenzamide
Quantity
100 mg
Type
reactant
Reaction Step One
Name
3-hydroxy-N-(1-methyl-1H-pyrazol-3-yl)-5-{(1S)-1-methyl-2-[(triisopropylsilyl)oxy]ethoxy}benzamide
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Chloro-2,4-difluorobenzoylchloride (CAS no. 157373-00-7) (211 mg, 1 mmol) in DCM (1 mL) was added to a stirred solution of 2-(methylamino)ethanol (83 mg, 1.1 mmol) in a mixture of DCM (1 mL) and 10% sodium hydroxide solution (1 mL) at 0° C. The mixture was warmed to room temperature and stirred for approximately 4 hours. The two layers were separated and the aqueous layer was extracted with DCM (3×30 mL). The organic layers were combined, dried (MgSO4), filtered and evaporated to afford the product (180 mg, 61%). 1H NMR δ (400 MHz, CDCl3): 3.01 (s, 3H), 3.37 (t, 1H), 3.74 (t, 2H), 3.92 (t, 2H), 7.06 (td, 1H), 7.28-7.37 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
61%

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